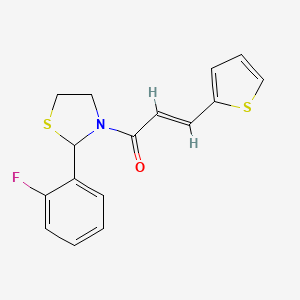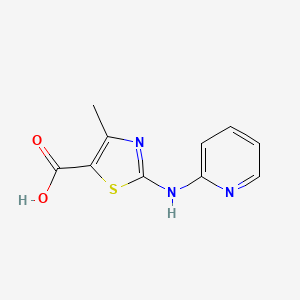
(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of fluorophenyl and thiophene groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a primary amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be formed by an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with enzymes, receptors, or other molecular targets. The fluorophenyl and thiophene groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
2-(2-Fluorophenyl)thiazolidin-4-one: Studied for its antimicrobial activity.
3-(Thiophen-2-yl)prop-2-en-1-one: Investigated for its anticancer potential.
Uniqueness
(E)-1-(2-(2-fluorophenyl)thiazolidin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the combination of fluorophenyl and thiophene groups within the thiazolidinone framework. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNOS2/c17-14-6-2-1-5-13(14)16-18(9-11-21-16)15(19)8-7-12-4-3-10-20-12/h1-8,10,16H,9,11H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXPOAUUPQQSGN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C=CC2=CC=CS2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(N1C(=O)/C=C/C2=CC=CS2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)
![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)
![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)
![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)
![3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)
![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)
![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)
![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)
![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)
![3-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3017348.png)
